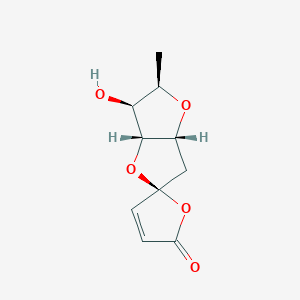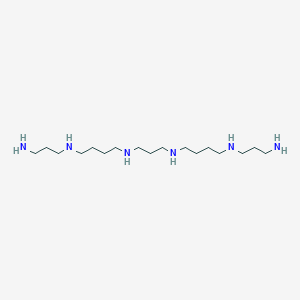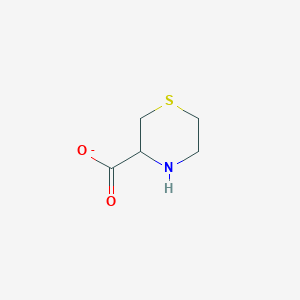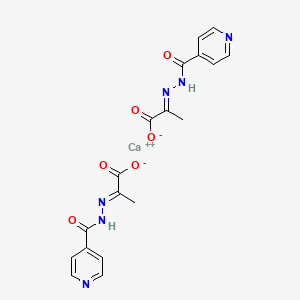![molecular formula C30H25N3O4 B1243832 N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Diuretic Properties and Hypertension Remedy
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound related to the chemical of interest, has been identified to possess strong diuretic properties. This makes it a potential new remedy for hypertension. Its polymorphic modifications have been studied, revealing differences in crystal packing which may influence its pharmacological properties (Shishkina et al., 2018).
Antimicrobial Activity
Certain quinoxaline derivatives bearing an amide moiety, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds, including N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives, exhibited significant activity against Candida species, highlighting their potential in antimicrobial applications (Abu Mohsen et al., 2014).
Synthesis in Ionic Liquid
The synthesis of related compounds, such as 6-hydroxy-1H-quinolin-2-one and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, in ionic liquid has been investigated. These processes offer advantages in terms of yield, simplicity, and environmental friendliness, which are crucial for industrial-scale production (Liu Chang-chun, 2010; Yuan Jia-chen, 2014).
Anticancer Properties
New derivatives, such as 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, have been synthesized and shown to exhibit strong inhibitory activity against various human cancer cell lines, particularly non-small cell lung cancer. The compound's mechanism of action resembles that of antimitotic drugs, making it a promising anticancer lead (Cheng et al., 2013).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides, similar in structure to the chemical of interest, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds show promise in probing ATM inhibition in vivo, especially in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Antifungal Activity
New pyrido[2,3-d]pyrimidine derivatives, synthesized from related compounds, have shown significant antifungal activities. These findings suggest potential applications in antifungal therapies (Hanafy, 2011).
Eigenschaften
Molekularformel |
C30H25N3O4 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]quinolin-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H25N3O4/c1-35-24-11-8-20(9-12-24)19-37-29-17-28(21-5-3-7-25(15-21)36-2)33-27-13-10-23(16-26(27)29)32-30(34)22-6-4-14-31-18-22/h3-18H,19H2,1-2H3,(H,32,34) |
InChI-Schlüssel |
XHIUGWIYYLIBEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4)C5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)







![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)




![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)